![molecular formula C8H9F3N2O2 B5881039 N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea](/img/structure/B5881039.png)
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1992 by Japanese scientists, and since then, it has been the subject of numerous scientific investigations.
Wirkmechanismus
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea acts as a sphingosine-1-phosphate receptor modulator, which results in the sequestration of lymphocytes in lymph nodes, preventing their migration to inflamed tissues. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, inhibition of angiogenesis, and induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in lab experiments is its well-characterized mechanism of action, which allows for the precise modulation of immune cell trafficking. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in various diseases. In multiple sclerosis, there is ongoing research on the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in combination with other therapies to improve outcomes. In cancer, there is interest in using N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea as a sensitizing agent to enhance the efficacy of chemotherapy. Additionally, there is research on the use of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea in the prevention of graft-versus-host disease in transplantation.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea is a synthetic compound that has shown promise in various diseases due to its ability to modulate immune cell trafficking. Its well-characterized mechanism of action and established safety profile make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea involves several steps, starting with the reaction of 2-aminoethanol with 2,2,2-trifluoroethyl chloroformate to form N-(2,2,2-trifluoroethyl) carbamate. This intermediate is then reacted with 2-(2-furyl) ethylamine to obtain N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-(2,2,2-trifluoroethyl)urea has been studied extensively for its therapeutic potential in various diseases, including multiple sclerosis, cancer, and transplantation. It acts on the immune system by binding to sphingosine-1-phosphate receptors, which are involved in the regulation of lymphocyte trafficking.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-7(14)12-4-6-2-1-3-15-6/h1-3H,4-5H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPALNGQJICPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(2,2,2-trifluoroethyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.